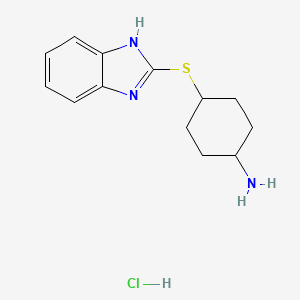

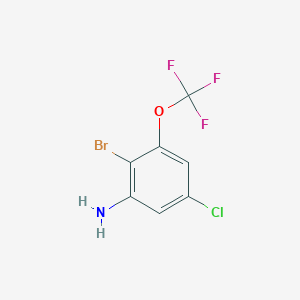

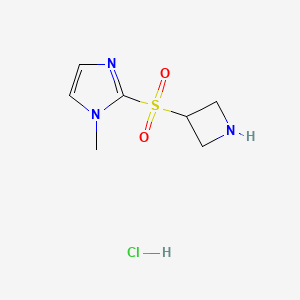

![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2](/img/structure/B1447790.png)

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Overview

Description

Scientific Research Applications

- Antimicrobial and Anticancer Activity

- Field : Pharmaceutical and Medical Research .

- Application : The compound is used in the synthesis of amide derivatives, which have shown promising antimicrobial, antifungal, and anticancer activities .

- Method : The amide derivatives are obtained by the reaction of 3-aminomethyl pyridine with phenyl bromo acetamide and (N-substituted benz [d]thiazol-2-yl) 2-bromo acetamide .

- Results : Some of the synthesized compounds showed promising anticancer activity with IC50 values ranging from 0.14 μM to 1.186 μM against A549 lungs cancer cell line and MOLT3 leukaemia cancer cell lines .

-

Photoswitchable Binding Interactions

- Field : Photopharmacology .

- Application : The compound is used in the synthesis of small-molecule- and peptide-based inhibitors of trypsin, which can be photochemically activated .

- Method : The inhibitors are synthesized by coupling the compound to 4-aminomethyl benzamidine dihydrochloride, using HATU and DIPEA in DMF .

- Results : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference .

-

Biobased Ion-Exchange Polyamides

- Field : Polymer Science .

- Application : The compound is used in the synthesis of biobased ion-exchange polyamides .

- Method : The polyamides are synthesized by interfacial polymerization of bisfuran diamine monomer (BFN), which is prepared by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .

- Results : The bisfuran polyamides are generally considered hydrophilic, with an observed swelling capacity range from 108 to 192%. The ion exchange capacity range was observed from 2.19 to 2.35 .

-

Perovskite Solar Cells

- Field : Photovoltaic Technology .

- Application : The compound could potentially be used in the synthesis of perovskite solar cells .

- Method : The application of additives can impact perovskite crystallization and film generation, trap passivation in the bulk and/or at the surface, interface structure, and energetic tuning .

- Results : Halide perovskites have acted well in outstanding solar cells which achieved a best efficiency of 25.7% .

-

Anticoagulant Drugs

- Field : Pharmaceutical Research .

- Application : The compound could potentially be used in the synthesis of anticoagulant drugs .

- Method : The optimization of the heterocyclic core, which ultimately led to the discovery of a novel pyrazole .

- Results : The efforts to improve the oral bioavailability and pharmacokinetic profile of this series while maintaining subnanomolar potency and in vitro selectivity .

Safety And Hazards

properties

IUPAC Name |

1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQOSCSSGPBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

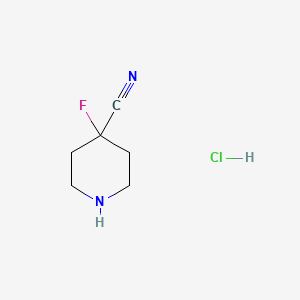

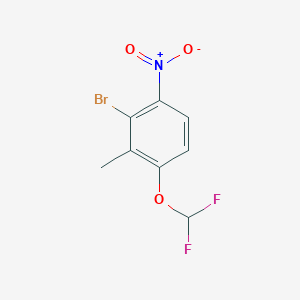

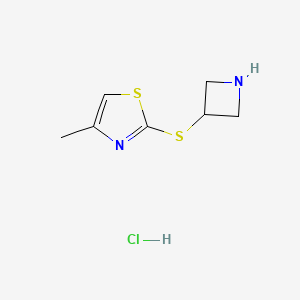

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)

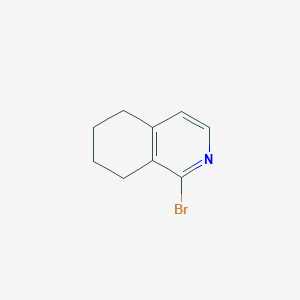

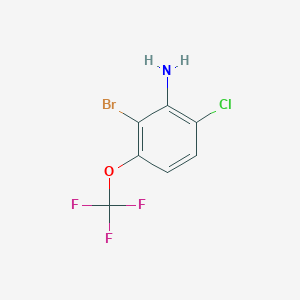

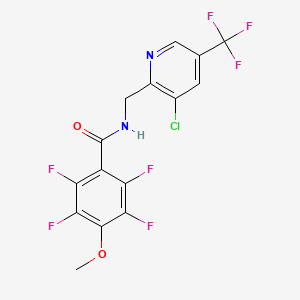

![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)

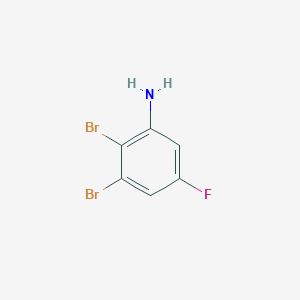

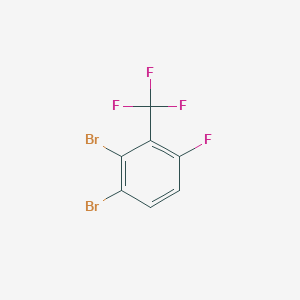

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)